Boronic Acid pKa Tuning
The predicted boronic acid pKa of (5-nitropyridin-2-yl)boronic acid is 6.31 ± 0.53, compared with 5.28 ± 0.10 for the 3-yl regioisomer and 7.79 ± 0.53 for the unsubstituted pyridin-2-ylboronic acid [1]. A lower pKa increases the fraction of the more nucleophilic boronate anion at a given pH, accelerating the rate-limiting transmetalation step in Suzuki-Miyaura couplings. The approximately 1.5-unit difference between the 5-nitro-2-yl compound and the parent pyridin-2-ylboronic acid corresponds to an approximately 30-fold difference in acid dissociation constant, translating to a substantially higher concentration of the active boronate species under standard basic coupling conditions (e.g., 2M Na₂CO₃, pH ~11) [2].
| Evidence Dimension | Boronic acid acidity (predicted pKa) |
|---|---|
| Target Compound Data | pKa = 6.31 ± 0.53 |
| Comparator Or Baseline | (5-Nitropyridin-3-yl)boronic acid: pKa = 5.28 ± 0.10; Pyridin-2-ylboronic acid: pKa = 7.79 ± 0.53 |
| Quantified Difference | ΔpKa = +1.03 (vs. 3-yl isomer); ΔpKa = -1.48 (vs. parent) |
| Conditions | Predicted values (ACD/Labs Percepta); aqueous, 25 °C |
Why This Matters
The intermediate pKa positions the 5-nitro-2-yl isomer as a balance between excessive protodeboronation risk (too acidic) and sluggish transmetalation (too basic), offering a tunable reactivity profile for reaction optimization.
- [1] ChemicalBook: (5-Nitropyridin-2-yl)boronic acid, predicted pKa 6.31 ± 0.53; (5-Nitropyridin-3-yl)boronic acid, pKa 5.28 ± 0.10; (Pyridin-2-yl)boronic acid, pKa 7.79 ± 0.53. https://m.chemicalbook.com/ProductChemicalPropertiesCB71133035.htm; https://m.chemicalbook.com/ProductChemicalPropertiesCB71133036.htm; https://m.chemicalbook.com/ProductChemicalPropertiesCB71133037.htm View Source
- [2] Hall, D. G. (Ed.) Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials, 2nd ed.; Wiley-VCH, 2011; Chapter 1, pp 1–72. View Source
